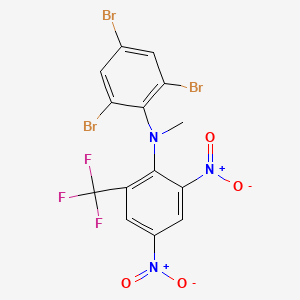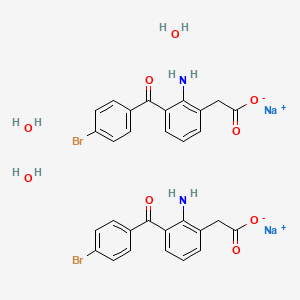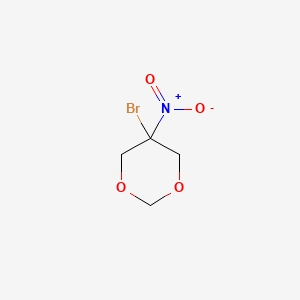
5-Bromo-5-nitro-1,3-dioxano
Descripción general
Descripción
5-bromo-5-nitro-1,3-dioxano: es un compuesto químico conocido por sus propiedades antimicrobianas. Se utiliza comúnmente como conservante en diversos productos cosméticos y de cuidado personal debido a su eficacia contra un amplio espectro de microorganismos, incluidas bacterias gramnegativas y grampositivas, levaduras y hongos . El compuesto tiene la fórmula molecular C4H6BrNO4 y un peso molecular de 212.00 g/mol .
Aplicaciones Científicas De Investigación
Química: 5-bromo-5-nitro-1,3-dioxano se utiliza en química analítica para el desarrollo de métodos de detección sensibles, como la cromatografía de gases, para monitorear su presencia en productos cosméticos .
Biología y Medicina: Las propiedades antimicrobianas del compuesto lo hacen valioso en la investigación biológica para estudiar la inhibición microbiana y la actividad enzimática. También se utiliza como conservante en soluciones biológicas, incluidos anticuerpos y antisueros .
Industria: En la industria cosmética, this compound se utiliza como conservante en productos como champús, acondicionadores y otros productos de enjuague. Su eficacia en bajas concentraciones lo convierte en una opción preferida para garantizar la seguridad y longevidad del producto .
Mecanismo De Acción
El principal mecanismo de acción de 5-bromo-5-nitro-1,3-dioxano implica la oxidación de tiol de proteínas esenciales en microorganismos. Esta oxidación conduce a la inhibición de la actividad enzimática, que es crucial para el crecimiento y supervivencia microbiana. La capacidad del compuesto para interrumpir la función enzimática lo convierte en un agente antimicrobiano eficaz .
Safety and Hazards
Bronidox is harmful if swallowed and causes skin and serious eye irritation . It may cause respiratory irritation . It is corrosive to metals . It is very toxic to aquatic life with long-lasting effects .
Relevant Papers A paper titled “Conformational Analysis of 5-Bromo-5-nitro-1,3-dioxane” discusses the conformational analysis of the compound . Another paper titled “Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox)” discusses the mode of action of the compound .
Análisis Bioquímico
Biochemical Properties
5-Bromo-5-nitro-1,3-dioxane exhibits antimicrobial properties against a wide range of microorganisms including gram-negative and gram-positive bacteria, yeast, and fungi . It interacts with essential protein thiols, promoting their oxidation and causing inhibition of enzyme activity . This interaction leads to the subsequent inhibition of microbial growth .
Cellular Effects
The effects of 5-Bromo-5-nitro-1,3-dioxane on cells are primarily related to its antimicrobial activity. It inhibits enzyme activity in bacteria, leading to the inhibition of microbial growth . It can cause significant skin and eye irritation in animal studies at 0.5%, but not at 0.1% .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-5-nitro-1,3-dioxane involves the oxidation of essential protein thiols . This oxidation process inhibits enzyme activity, leading to the inhibition of microbial growth .
Temporal Effects in Laboratory Settings
5-Bromo-5-nitro-1,3-dioxane is light-stable and is stable at temperatures of less than 50°C . It is unstable at a pH of less than 5 and is stable at pHs between 5 and 9 .
Dosage Effects in Animal Models
In animal models, the median lethal dose (LD50) of 5-Bromo-5-nitro-1,3-dioxane is 455 mg/kg for rats and 590 mg/kg for mice . Significant skin and eye irritation was observed in animal studies at 0.5%, but not at 0.1% .
Metabolic Pathways
The chemical is metabolized in rats and rabbits to form 2-bromo-2-nitropropane-1,3-diol (bronopol, a nitrosating agent), 2-nitro-1,3-propanediol, and 2-nitroethanol, together with formaldehyde . Therefore, 5-Bromo-5-nitro-1,3-dioxane may act as a nitrosating agent, reacting with amines and amides to form nitrosamines or nitrosamides .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-bromo-5-nitro-1,3-dioxano típicamente involucra la bromación y nitración de 1,3-dioxano. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para asegurar que se obtenga el producto deseado con alta pureza .
Métodos de producción industrial: En entornos industriales, la producción de this compound involucra reactores químicos a gran escala donde los procesos de bromación y nitración se monitorean cuidadosamente. El compuesto se purifica luego mediante cristalización o destilación para alcanzar los niveles de pureza requeridos para uso comercial .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: 5-bromo-5-nitro-1,3-dioxano puede sufrir reacciones de oxidación, particularmente afectando al grupo nitro.
Reducción: El grupo nitro también puede reducirse bajo condiciones específicas para formar derivados de amina.
Sustitución: El átomo de bromo en el compuesto puede sustituirse con otros nucleófilos en reacciones de sustitución
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Se pueden utilizar nucleófilos como iones hidróxido o aminas para reacciones de sustitución
Productos principales formados:
Oxidación: Formación de derivados de nitroso o nitro.
Reducción: Formación de derivados de amina.
Sustitución: Formación de diversos derivados de dioxano sustituidos
Comparación Con Compuestos Similares
Compuestos similares:
Bronopol (2-Bromo-2-nitropropano-1,3-diol): Propiedades antimicrobianas y mecanismo de acción similares.
Clorexidina: Otro agente antimicrobiano utilizado en diversas aplicaciones.
Triclosán: Se utiliza comúnmente en productos de cuidado personal por sus propiedades antibacterianas
Singularidad: 5-bromo-5-nitro-1,3-dioxano es único debido a su estructura específica, que le permite ser efectivo en bajas concentraciones. Sus dos grupos funcionales (bromo y nitro) contribuyen a su actividad antimicrobiana de amplio espectro, convirtiéndolo en un conservante versátil en diversas formulaciones .
Propiedades
IUPAC Name |
5-bromo-5-nitro-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO4/c5-4(6(7)8)1-9-3-10-2-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRCOKDZVQYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)([N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044560 | |
| Record name | 5-Bromo-5-nitro-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30007-47-7 | |
| Record name | 5-Bromo-5-nitro-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30007-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-5-nitro-1,3-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030007477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxane, 5-bromo-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromo-5-nitro-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-5-nitro-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMO-5-NITRO-1,3-DIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U184I9QBNM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)


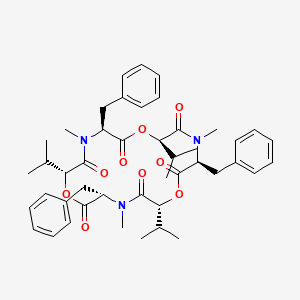

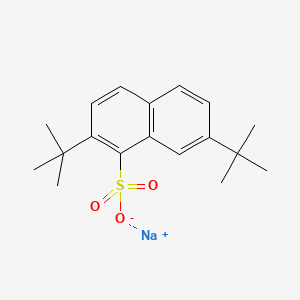

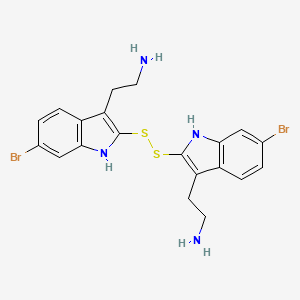
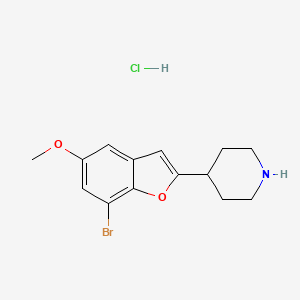
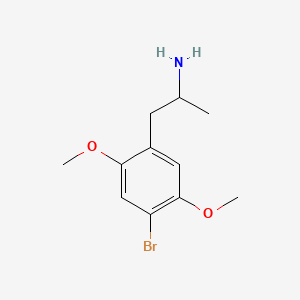
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
